Cas no 2172138-99-5 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid structure
2172138-99-5 structure
Product Name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid
CAS No:2172138-99-5
MF:C26H30N2O6
MW:466.526207447052
CID:6402585
PubChem ID:165529033
Update Time:2025-06-28

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid
    • EN300-1508312
    • 2172138-99-5
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,2-dimethylbutanamido]oxolane-3-carboxylic acid
    • Inchi: 1S/C26H30N2O6/c1-17(23(29)28(2)26(24(30)31)12-14-33-16-26)11-13-27-25(32)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22H,11-16H2,1-2H3,(H,27,32)(H,30,31)
    • InChI Key: SUQHCQMSZCCWQZ-UHFFFAOYSA-N
    • SMILES: O1CCC(C(=O)O)(C1)N(C)C(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 738
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 105Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid Pricemore >>

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3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid Related Literature

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid

Introduction to 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic Acid (CAS No. 2172138-99-5)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid, identified by its CAS number 2172138-99-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenyl moiety and an amide functional group. The presence of these structural features not only contributes to its unique chemical properties but also opens up a wide array of potential applications in drug discovery and medicinal chemistry.

The< strong>fluorenylsubstituent in this molecule is particularly noteworthy due to its extended π-conjugation system, which imparts exceptional stability and electronic characteristics. This feature makes it an attractive component in the design of bioactive molecules that require robust electronic properties for optimal interaction with biological targets. Furthermore, the< strong>methoxycarbonylgroup attached to the fluorenyl ring enhances the compound's solubility and reactivity, making it a versatile building block for further chemical modifications.

The core structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid features an amide linkage that is flanked by a< strong>N,2-dimethylbutanamidooxolane moiety. This oxolane ring introduces a rigid cyclic framework that can significantly influence the conformational preferences and binding affinity of the molecule. The dimethyl substitution on the nitrogen atom further modulates the electronic environment around the amide group, potentially enhancing its interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in the development of novel pharmacophores that incorporate fluorene derivatives due to their favorable photophysical properties and biological activity. The< strong>fluorenylmethoxycarbonylgroup in this compound serves as a key pharmacophoric element that can be leveraged to design molecules with enhanced metabolic stability and improved pharmacokinetic profiles. This has made it a valuable scaffold for the discovery of new therapeutic agents targeting various diseases.

The< strong>N,2-dimethylbutanamidooxolane moiety in the compound's structure contributes to its overall molecular rigidity, which is often desirable in drug design for improving binding specificity and affinity. The oxolane ring provides a stable three-dimensional scaffold that can be fine-tuned through structural modifications to optimize interactions with biological targets. This structural motif has been employed in numerous drug candidates due to its ability to enhance molecular recognition and reduce off-target effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid with high accuracy. These computational studies have provided valuable insights into how structural modifications can be made to improve its pharmacological properties. For instance, virtual screening techniques have been used to identify potential binding pockets on target proteins where this compound can interact effectively.

The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies such as transition metal-catalyzed reactions and protecting group strategies has been crucial in achieving the desired product with minimal side reactions. These synthetic approaches not only enhance efficiency but also allow for greater flexibility in modifying the structure for different applications.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,2-dimethylbutanamidooxolane-3-carboxylic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the< strong>fluorenylmethoxycarbonyland< strong>N,2-dimethylbutanamidooxolanemoieties, make it a versatile scaffold for designing novel bioactive molecules. The growing body of research on fluorene derivatives and their applications in drug discovery continues to highlight the potential of this compound as a valuable tool in medicinal chemistry.

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